3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one
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Overview
Description
Safflor Yellow A, also known as Hydroxysafflor Yellow A, is a natural compound extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. This compound belongs to the quinochalcone C-glycoside family and is known for its vibrant yellow color. Safflor Yellow A has been traditionally used in Chinese medicine to improve blood circulation, eliminate blood stasis, and relieve menstrual pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Safflor Yellow A is primarily obtained through extraction from safflower petals. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large quantities of safflower petals. The petals are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate Safflor Yellow A. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Safflor Yellow A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize Safflor Yellow A.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkyl groups to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of Safflor Yellow A with enhanced pharmacological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Safflor Yellow A has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a chemical reagent in various analytical techniques.
Biology: Safflor Yellow A is studied for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its therapeutic effects on cardiovascular and cerebrovascular diseases.
Mechanism of Action
Safflor Yellow A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and suppresses the activation of inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Cardiovascular Protection: Safflor Yellow A improves blood circulation and prevents blood clot formation by inhibiting platelet aggregation and modulating the prostacyclin/thromboxane balance.
Comparison with Similar Compounds
Safflor Yellow A is unique due to its quinochalcone C-glycoside structure, which distinguishes it from other similar compounds. Some similar compounds include:
Safflor Yellow B: Another compound extracted from safflower with similar pharmacological properties but different chemical structure.
Precarthamin: A precursor to carthamin, also derived from safflower, with distinct chemical and pharmacological characteristics.
Safflor Yellow A stands out due to its potent antioxidant and anti-inflammatory activities, making it a valuable compound in both traditional and modern medicine .
Properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)43-26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+/t12?,13-,16-,17?,19+,20?,21-,22?,23?,26+,27?/m1/s1 |
InChI Key |
AQMZAOSKHKZGNI-BRESOZKGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(O)OC4C(C(C(C(O4)CO)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Origin of Product |
United States |
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